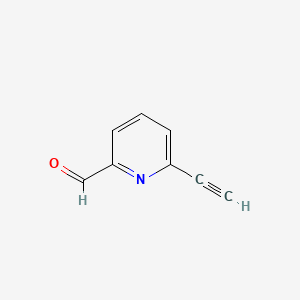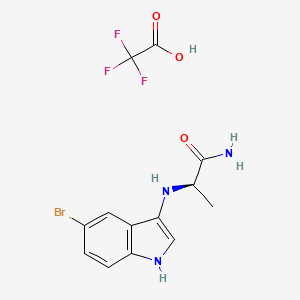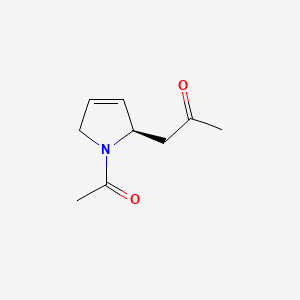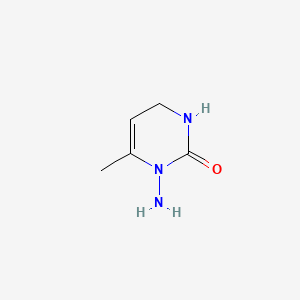![molecular formula C9H17NO5 B575214 2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate CAS No. 191274-40-5](/img/structure/B575214.png)
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is a compound used in organic synthesis, particularly in the protection of amino groups. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, providing stability against nucleophilic reagents, hydrogenolysis, and base hydrolysis . This compound is often employed in peptide synthesis and other applications where temporary protection of the amino group is required .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate typically involves the reaction of N-(tert-Butyloxycarbonyl)glycine with 2-hydroxyethyl ester. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and minimal side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reagent concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate involves the protection of amino groups through the formation of a stable carbamate linkage. The Boc group is introduced via nucleophilic addition to di-tert-butyl dicarbonate, forming a tetrahedral intermediate that eliminates a carbonate ion . Deprotection occurs through acid-catalyzed cleavage, resulting in the formation of a free amine, carbon dioxide, and tert-butyl alcohol .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate is unique due to its specific application in protecting amino groups in organic synthesis. Its stability under various reaction conditions and ease of deprotection make it a valuable tool in peptide synthesis and other applications requiring temporary protection of amino groups .
Propiedades
Número CAS |
191274-40-5 |
|---|---|
Fórmula molecular |
C9H17NO5 |
Peso molecular |
219.237 |
Nombre IUPAC |
2-hydroxyethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6-7(12)14-5-4-11/h11H,4-6H2,1-3H3,(H,10,13) |
Clave InChI |
CZOCFMDUDUNPMH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCO |
Sinónimos |
Glycine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-hydroxyethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[Benzyl(dimethyl)silyl]pyridine](/img/structure/B575134.png)
![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline](/img/structure/B575136.png)

![5-Methyl-5,6-dihydroimidazo[1,2-a]pyrimidine](/img/structure/B575140.png)

![5H,7H-6-Oxa-2,3,4a,7a-tetraazacyclopenta[cd]indene](/img/structure/B575146.png)



